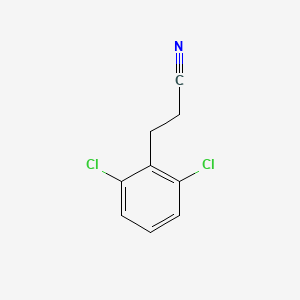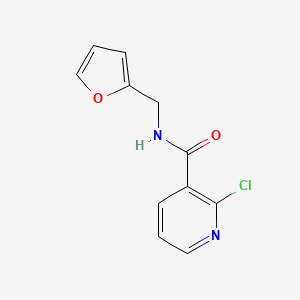![molecular formula C13H15NO B2490639 Spiro[indeno-2,4'-piperidin]-1(3H)-one CAS No. 136080-25-6](/img/structure/B2490639.png)
Spiro[indeno-2,4'-piperidin]-1(3H)-one
Descripción general
Descripción
“Spiro[indene-2,4’-piperidin]-1(3H)-one” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of the spiro[indene-1,4’-piperidine] class of compounds .
Synthesis Analysis
The synthesis of similar spiro compounds has been reported in the literature. For instance, the synthesis of spiro[indoline-3,4’-pyridines] and spiro[indene-2,4’-pyridines] has been achieved via a three-component reaction involving α,β-unsaturated N-arylaldimines, dimethyl acetylenedicarboxylate (methyl propiolate), and isatylidene malononitriles .Aplicaciones Científicas De Investigación
Síntesis orgánica
El anillo indeno[1,2-b]quinoxalina que contiene nitrógeno, estructuralmente similar a “Spiro[indeno-2,4'-piperidin]-1(3H)-one”, es un sistema activo privilegiado estructuralmente fusionado y tiene aplicaciones notables en varios campos de la química . En los últimos años, se ha reconocido como un bloque de construcción importante en la síntesis orgánica .
Descubrimiento de fármacos
Los compuestos spiro, en los que dos anillos cíclicos se fusionan en un átomo de carbono común, son sistemas esqueléticos interesantes prometedores en el descubrimiento de fármacos debido a sus características conformacionales únicas, complejidad estructural y rigidez . Algunas de las espiro-indenoquinoxalinas sintetizadas exhiben interesantes actividades biológicas y prometen la generación de nuevos candidatos a fármacos .
Reacciones multicomponente
Se han reportado reacciones multicomponente para la síntesis selectiva de derivados de espiro[indeno-2,7'-isoquinolina] y 1,2,8,8a-tetrahidroisoquinolina . Estas reacciones son importantes para la síntesis de arquitecturas moleculares complejas.
Reacción de cicloadición en domino [3+2]
En presencia de TEMPO como oxidante, la reacción de cicloadición en domino [3+2] de aldohidrazonas con 2-arilideno-1,3-indanedionas o 5-arilideno-1,3-dimetilbarbituricos en acetonitrilo a 80 °C proporcionó espiro[indeno-2,4'-pirazolos]-1,3-dionas o 2,3,7,9-tetraazaspiro[4.5]dec-1-eno-6,8,10-trionas funcionalizadas con rendimientos satisfactorios .
Mecanismo De Acción
Target of Action
Spiro[indene-2,4’-piperidin]-1(3H)-one primarily targets the Neurokinin receptors , specifically the NK2 receptor . Neurokinin receptors play a crucial role in various physiological processes, including pain perception, smooth muscle contraction, and inflammatory responses.
Mode of Action
The compound interacts with its targets by binding to the NK2 receptor. The binding is facilitated by the conformationally restricted equatorial phenyl group present in the compound . This interaction results in the inhibition of the receptor’s activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Neurokinin signaling pathway . By inhibiting the NK2 receptor, the compound disrupts the normal functioning of this pathway, leading to downstream effects such as reduced pain perception and smooth muscle contraction .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 4698±550 °C and a density of 118±01 g/cm3 . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of Spiro[indene-2,4’-piperidin]-1(3H)-one’s action primarily involve the inhibition of Neurokinin receptor activity. This can lead to a decrease in pain perception and smooth muscle contraction, among other effects .
Propiedades
IUPAC Name |
spiro[3H-indene-2,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-12-11-4-2-1-3-10(11)9-13(12)5-7-14-8-6-13/h1-4,14H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYGRYBPALDMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-chloropyridin-2-yl)amino]-N-(2,4-difluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2490556.png)
![1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2490557.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2490558.png)
![methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B2490560.png)



![N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2490565.png)
![N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2490568.png)
![cyclopentyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2490571.png)

![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490575.png)
![3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2490577.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2490579.png)